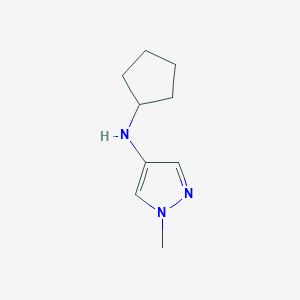
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and may involve the use of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features.
4-amino-1-methylpyrazole:
Uniqueness
N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-cyclopentyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-10-12)11-8-4-2-3-5-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
DFXOBMYKISRBBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13274630.png)
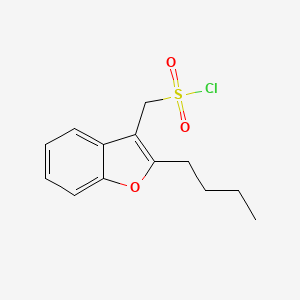

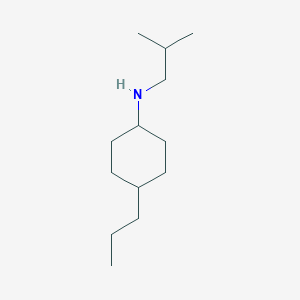
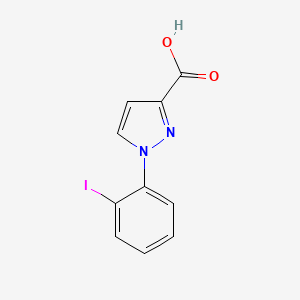


![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
![7-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13274677.png)
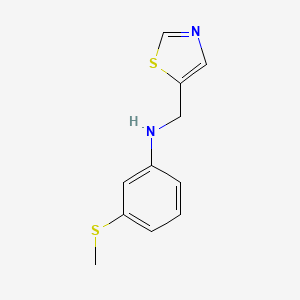
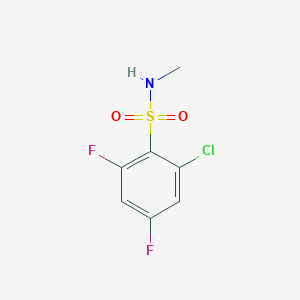


![(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13274703.png)
